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molecular formula C11H13NO B8528773 1,2,3,4-Tetrahydro-3-acetyl-quinoline

1,2,3,4-Tetrahydro-3-acetyl-quinoline

Cat. No. B8528773
M. Wt: 175.23 g/mol
InChI Key: WWVKGPNRWKKBEN-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

868 mg of 1-benzyl-3(R,S)-acetyl-1,2,3,4-tetrahydroquinoline are hydrogenated to saturation in 100 ml of tetrahydrofuran in the presence of 100 mg of palladium-on-charcoal (10% of Pd) under normal pressure at room temperature. The reaction mixture is filtered and the concentrated filtrate is purified by means of FC over 50 g of silica gel (mobile phase B). This gives the title compound: Rf (A)=0.29; Rf (D)=0.08.
Name
1-benzyl-3(R,S)-acetyl-1,2,3,4-tetrahydroquinoline
Quantity
868 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH:10]([C:18](=[O:20])[CH3:19])[CH2:9]1)C1C=CC=CC=1>O1CCCC1.[Pd]>[C:18]([CH:10]1[CH2:11][C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:8][CH2:9]1)(=[O:20])[CH3:19]

Inputs

Step One
Name
1-benzyl-3(R,S)-acetyl-1,2,3,4-tetrahydroquinoline
Quantity
868 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC2=CC=CC=C12)C(C)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the concentrated filtrate is purified by means of FC over 50 g of silica gel (mobile phase B)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1CNC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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